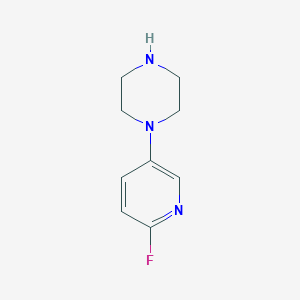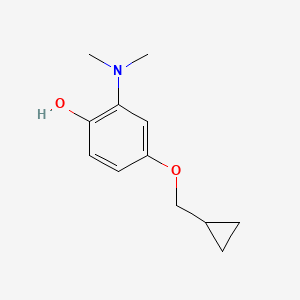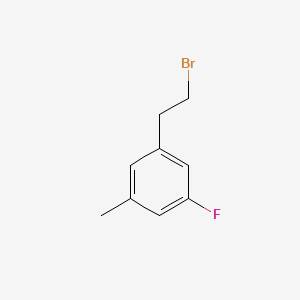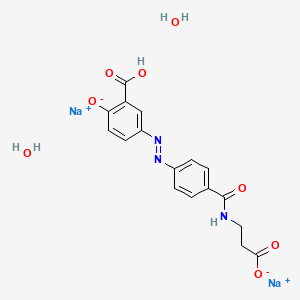
Balsalazide (sodium hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Balsalazide (sodium hydrate) is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. It is a prodrug that releases mesalazine (5-aminosalicylic acid) in the colon, which exerts the therapeutic effect . Balsalazide is known for its ability to deliver the active drug directly to the site of inflammation in the colon, making it effective in reducing inflammation and promoting remission in patients with ulcerative colitis .
準備方法
The preparation of balsalazide (sodium hydrate) involves several key steps:
Acylation Reaction: Paranitrobenzoyl chloride reacts with beta-alanine in a sodium hydroxide water solution to form paranitrobenzoyl-beta-alanine.
Reduction Reaction: Paranitrobenzoyl-beta-alanine is reduced using hydrazine hydrate as the reducing agent and ferric chloride hexahydrate as the catalyst in water, yielding paraminobenzoyl-beta-alanine.
Diazotization and Coupling Reaction: Paraminobenzoyl-beta-alanine undergoes diazotization followed by a coupling reaction to produce balsalazide acid.
Salt Formation: Balsalazide acid is then converted to balsalazide disodium through a salt-forming reaction.
These methods are advantageous due to the availability of raw materials, mild reaction conditions, and high yield rates, making them suitable for industrial production .
化学反応の分析
Balsalazide (sodium hydrate) undergoes several types of chemical reactions:
Hydrolysis: Balsalazide is hydrolyzed in the colon to release mesalazine and an inert carrier molecule.
Oxidation: Under oxidative conditions, balsalazide can degrade, which is a consideration in its stability analysis.
Common reagents used in these reactions include hydrazine hydrate, ferric chloride hexahydrate, and sodium hydroxide . The major products formed from these reactions are mesalazine and the inert carrier molecule .
科学的研究の応用
Balsalazide (sodium hydrate) has several scientific research applications:
Medicine: It is primarily used to treat mild-to-moderate ulcerative colitis by delivering mesalazine to the colon It has also shown potential in the management of Crohn’s disease.
Industry: The compound’s synthesis and production methods are studied to improve yield and reduce costs in pharmaceutical manufacturing
作用機序
Balsalazide (sodium hydrate) works by delivering mesalazine to the large intestine, where it is cleaved by bacterial azoreduction . Mesalazine exerts its anti-inflammatory effects locally in the gastrointestinal tract by inhibiting the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins . It also modulates the mucosal prostaglandin profile and mucosal electrolyte transport . The exact molecular targets and pathways involved are not fully understood, but mesalazine’s local action in the colon is crucial for its therapeutic effects .
類似化合物との比較
Balsalazide (sodium hydrate) is compared with other similar compounds such as:
Mesalazine (5-aminosalicylic acid): The active moiety released by balsalazide.
Sulfasalazine: Another prodrug that releases mesalazine in the colon.
Olsalazine: A dimer of mesalazine that is also used to treat ulcerative colitis.
Balsalazide’s uniqueness lies in its ability to deliver a high concentration of the active drug directly to the site of inflammation in the colon, making it more effective and better tolerated than some of its counterparts .
特性
分子式 |
C17H17N3Na2O8 |
|---|---|
分子量 |
437.3 g/mol |
IUPAC名 |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 |
InChIキー |
XDCNKOBSQURQOZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



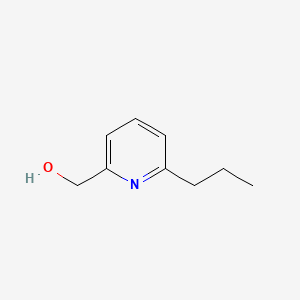
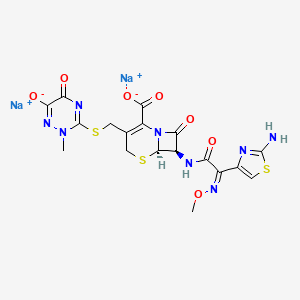
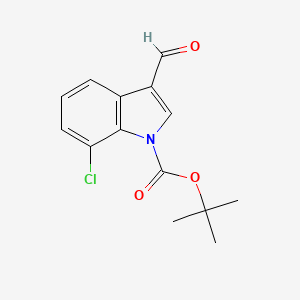
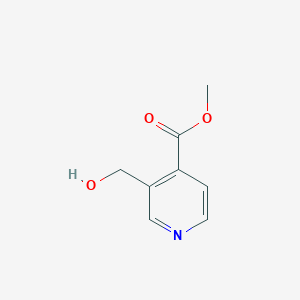
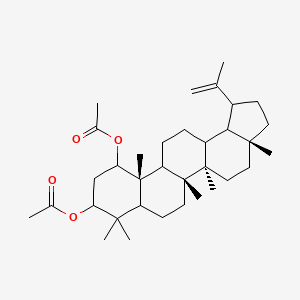
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)
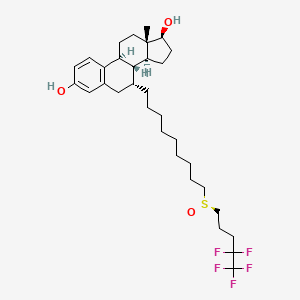
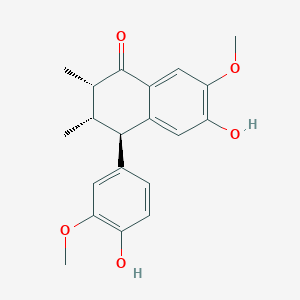
![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)
